molecular formula C16H17NO4S B2495069 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1421499-20-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2495069
CAS No.: 1421499-20-8
M. Wt: 319.38
InChI Key: HOLDLJNBZCLVGX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a benzodioxole scaffold, a hydroxypropyl linker, and a thiophene acetamide group. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds incorporating the benzo[d][1,3]dioxol-5-yl (piperonyl) moiety are recognized as privileged structures in drug discovery due to their diverse biological activities. Research on analogous structures indicates potential for several applications. One key area is the development of anticancer agents, as closely related benzodioxole derivatives have demonstrated the ability to overcome cancer chemoresistance via dual inhibition of angiogenesis and P-glycoprotein (P-gp/ABCB1) efflux pump activity . Furthermore, the benzo[d][1,3]dioxol-5-yl group is a key pharmacophore in the development of auxin receptor agonists. A series of N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives were identified via virtual screening of the TIR1 receptor and have shown remarkable root growth-promoting activity in plants, far exceeding that of traditional auxins like NAA . The mechanism of action for such compounds is often receptor-specific; for instance, some function as TRPM8 receptor modulators, eliciting a physiological cooling effect , while others are designed to target specific enzymatic pathways. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-13(11-3-4-14-15(8-11)21-10-20-14)5-6-17-16(19)9-12-2-1-7-22-12/h1-4,7-8,13,18H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDLJNBZCLVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole ring is then reacted with an appropriate alkylating agent to introduce the hydroxypropyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling of the Two Rings: The benzo[d][1,3]dioxole and thiophene rings are coupled through a suitable linker, such as a halogenated acetamide, under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name / ID Key Structural Features Biological Activity / Application Synthesis Yield/Purity Reference
Target Compound : N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide - Benzo[d][1,3]dioxol-5-yl (piperonyl) group
- 3-hydroxypropyl linker
- Thiophen-2-yl acetamide
Not explicitly reported; likely enzyme inhibition (e.g., IDO1, kinase) Not reported
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) - Ethyl linker
- Indole-3-yl acetamide
Anticancer (tetrahydroprotoberberine derivatives) Not reported
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) - Benzimidazole substituent
- Benzyl linker
IDO1 inhibitor (84% inhibition at 10 µM) 84% yield
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) - Thiazole core
- Benzoyl and phenyl groups
Not explicitly reported >95% purity (HPLC-MS)
Compound 43 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide - Cyclopropane-carboxamide
- Thiophen-2-yl benzoyl
Not explicitly reported 21% yield (brown oil)

Key Comparative Insights:

Structural Diversity: The target compound’s 3-hydroxypropyl linker distinguishes it from derivatives with ethyl (33a) or benzyl (28) linkers. The hydroxyl group may enhance solubility or hydrogen-bonding interactions compared to non-polar linkers . The thiophen-2-yl acetamide moiety contrasts with indole (33a), benzimidazole (28), and thiazole (5b, 43) substituents. Thiophene’s electron-rich nature may influence binding to sulfur-interacting enzyme pockets .

Synthetic Efficiency :

  • Compound 28 achieved an 84% yield via carbodiimide-mediated coupling, whereas compound 43 had a lower yield (21%), possibly due to steric hindrance from the cyclopropane group . The target compound’s synthesis would likely require optimization of the hydroxypropyl spacer’s stability during coupling.

Biological Activity :

  • Compound 28 demonstrated potent IDO1 inhibition, suggesting that the benzo[d][1,3]dioxol-5-yl acetamide scaffold is favorable for targeting indoleamine 2,3-dioxygenase pathways. The target compound’s thiophene group could modulate selectivity or potency compared to benzimidazole .
  • Thiazole derivatives (5b, 43) are often explored for antimicrobial or kinase inhibition, but their specific activities remain uncharacterized in the evidence .

Physicochemical Properties :

  • The hydroxypropyl linker in the target compound may improve aqueous solubility compared to hydrophobic linkers (e.g., benzyl in 28). However, it could also increase metabolic susceptibility via oxidation .
  • Thiophene’s lower basicity compared to indole or benzimidazole might reduce off-target interactions with cytochrome P450 enzymes .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl linker, and a thiophene ring. The structural formula can be represented as follows:

N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 thiophen 2 yl acetamide\text{N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 thiophen 2 yl acetamide}

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities. The following sections detail specific activities observed in various studies.

Anticancer Activity

Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that compounds with similar structural motifs showed IC50 values indicating significant antitumor activity against various cancer cell lines. For example, bis-benzo[d][1,3]dioxol-5-yl derivatives exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, outperforming the reference drug doxorubicin which had IC50 values of 7.46 µM and 4.56 µM respectively .

The anticancer mechanisms of these compounds are attributed to several pathways:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at specific phases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusInhibitory625 - 1250
Escherichia coliInhibitory500 - 1000
Candida albicansModerate1000

These results indicate that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized several derivatives of benzo[d][1,3]dioxole and assessed their anticancer activity against various cell lines.
    • Results showed that certain derivatives had superior efficacy compared to established chemotherapeutic agents.
  • Antimicrobial Screening :
    • A series of tests were conducted on the compound against common pathogens.
    • The findings illustrated its potential as an antimicrobial agent with significant activity against resistant strains.

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